molecular formula C8H5IN2O2 B8177622 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B8177622
M. Wt: 288.04 g/mol
InChI Key: ZZCLMSCZQCAMBN-UHFFFAOYSA-N
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Description

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352393-89-5) is a versatile halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyrazolo[1,5-a]pyridine core substituted with an iodine atom at the 7-position and a carboxylic acid functional group at the 3-position. The iodine atom is a crucial structural feature, providing a reactive handle for further derivatization via cross-coupling reactions and contributing to target binding through halogen interactions . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Scientific research has identified pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives as promising antituberculosis agents with excellent in vitro potency against drug-sensitive H37Rv and drug-resistant strains of Mycobacterium tuberculosis . Furthermore, its structural framework is highly relevant in designing potent kinase inhibitors, with potential applications in oncology research . The carboxylic acid group allows for straightforward conversion to amides or esters, facilitating the exploration of structure-activity relationships and the optimization of drug-like properties. Key Applications: • Building block for antituberculosis agents . • Intermediate for kinase inhibitors in oncology research . • Versatile precursor for further functionalization via its iodine and carboxylic acid groups . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLMSCZQCAMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Reactions

CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds (e.g., β-ketoesters, β-diketones) offer a direct route to functionalized pyrazolo[1,5-a]pyridines. For example, the reaction of N-amino-2-iminopyridine with ethyl acetoacetate in ethanol under an oxygen atmosphere at 130°C yields 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a ) in 34% yield. This method avoids toxic catalysts, leveraging acetic acid as an additive to facilitate cyclization.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 130°C

  • Additive: Acetic acid (6 equivalents)

  • Atmosphere: Oxygen (1 atm)

  • Yield: 34–90% (substrate-dependent).

[3 + 2] Cycloaddition of N-Iminopyridinium Ylides

Intermolecular cycloaddition between N-iminopyridinium ylides and alkynes generates the pyrazolo[1,5-a]pyridine core. While less common in recent studies, this method provides access to diverse substitution patterns. For instance, reactions with ethynylpyridines under mild conditions yield fused pyrazolo-pyridine derivatives.

Iodination Strategies for 7-Position Functionalization

Introducing iodine at the 7-position requires precise control to avoid side reactions. Although specific data on iodinating pyrazolo[1,5-a]pyridine-3-carboxylic acid are limited in the provided sources, general approaches include:

Electrophilic Aromatic Substitution

Direct iodination using iodine and an oxidizing agent (e.g., HNO₃, HIO₃) in a polar solvent (acetonitrile, dichloromethane) at 0–25°C. This method is widely used for aromatic iodination but may require protecting the carboxylic acid group to prevent oxidation.

Metal-Catalyzed Iodination

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent for CDC reactions, balancing solubility and reactivity. Elevated temperatures (130°C) drive cyclization, while lower temperatures favor intermediate stability.

Additive Screening

Acetic acid enhances reaction efficiency by protonating intermediates, facilitating dehydrogenation. Substituting acetic acid with DMF or omitting additives halts progress, underscoring its critical role.

Substrate Scope and Limitations

CDC reactions tolerate diverse 1,3-dicarbonyl compounds, including β-ketoesters (e.g., ethyl acetoacetate) and β-diketones (e.g., acetylacetone). Bulky substituents on the N-amino-2-iminopyridine reduce yields due to steric hindrance.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated flow systems improve safety and consistency in large-scale iodination. Precise control of reagent addition and temperature minimizes byproducts, enhancing yield (>85% in pilot studies).

Comparative Analysis of Synthetic Methods

Method Yield Range Conditions Advantages Limitations
CDC Reactions34–90%Ethanol, 130°C, O₂ atmosphereCatalyst-free, scalableLimited iodination data
[3 + 2] Cycloaddition50–75%Mild conditions, polar solventsBroad substrate scopeLow functional group tolerance
Electrophilic Iodination60–80%Acetonitrile, 0–25°C, HNO₃High regioselectivityRequires acid protection

Chemical Reactions Analysis

Types of Reactions

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 7-substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.

    Oxidation: Formation of carboxylates or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutic Agents
7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a crucial building block in the synthesis of potential therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity against various diseases. The iodine atom in this compound is particularly important due to its ability to participate in halogen bonding, which can improve binding affinity to biological targets such as enzymes and receptors.

Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. For example, studies indicate that certain derivatives can inhibit the PI3 kinase pathway, which is critical in cancer cell proliferation. A notable case study demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models. This suggests potential for further development as anticancer agents.

Biological Studies

Biological Target Interactions
The compound has been investigated for its activity against various biological targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding interactions that stabilize complexes with these targets. This stabilization is crucial for the modulation of enzyme activity and receptor signaling pathways, making it a valuable tool in chemical biology research.

Chemical Biology

Design of Probes
In chemical biology, this compound is utilized in the design of probes to study biological pathways. Its unique structure enables researchers to create specific probes that can interact with target proteins or nucleic acids, facilitating the exploration of cellular mechanisms and disease pathways.

Industrial Applications

Development of New Materials and Catalysts
The compound also finds applications in the development of new materials and catalysts. Its ability to form stable complexes with metals makes it a candidate for catalysis in organic synthesis. Additionally, its unique properties may be harnessed in creating novel materials with specific functionalities for industrial applications.

Case Study 1: Antitumor Efficacy

In an investigation assessing the efficacy of various pyrazolo derivatives against human cancer cell lines (HCT-116), compounds similar to this compound demonstrated significant tumor growth inhibition. The study highlighted structure-activity relationships indicating that modifications at specific positions could enhance potency against cancer cells while maintaining selectivity for PI3 kinase inhibition.

Case Study 2: Pharmacokinetic Evaluation

Another study focused on the pharmacokinetic profiles of pyrazolo derivatives showed favorable absorption and bioavailability in animal models. For instance, a related compound exhibited an oral bioavailability of 41% and significant antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting beneficial pharmacokinetic properties may extend to this compound as well.

Mechanism of Action

The mechanism of action of 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : Methoxy substitution at position 7 () may reduce electrophilicity, altering metabolic stability compared to halogenated analogs.

This compound

Iodination : Electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) to introduce iodine at position 2.

Carboxylic Acid Formation : Hydrolysis of ester precursors using LiOH (as in ) or via acyl chloride intermediates ().

Other Derivatives

  • 4-Bromo Analog : Synthesized via LiOH-mediated hydrolysis of ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (96% yield) .
  • Amide Derivatives : HATU/DIEA-mediated amidation of the carboxylic acid with primary amines (e.g., antituberculosis agents in ).
  • 2-Benzyloxy Derivatives : Introduced via nucleophilic substitution or protective group strategies .

Physicochemical Properties

  • Melting Point : The parent compound (unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid) melts at 199–201°C . Substitutions like benzyloxy () increase melting points due to enhanced crystallinity.
  • Solubility : Carboxylic acid functionality confers moderate aqueous solubility, while halogenation reduces it.
  • LogP : The unsubstituted derivative has a LogP of 1.35 ; iodination (7-Iodo) increases hydrophobicity (predicted LogP ~2.1).

Biological Activity

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, including its mechanisms of action, biological effects, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core with an iodine substituent at the 7-position and a carboxylic acid group at the 3-position. The presence of iodine enhances the compound's reactivity and biological interactions through mechanisms such as halogen bonding and hydrogen bonding.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom increases binding affinity to these targets, facilitating the formation of stable complexes that can inhibit or modulate their activity. The carboxylic acid moiety also contributes to the stabilization of these interactions through hydrogen bonding .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the PI3 kinase pathway, which is crucial in cancer cell proliferation. A study demonstrated that certain pyrazolo derivatives inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Despite extensive research on related compounds, this compound has shown limited antimicrobial activity against common pathogens in preliminary assays. In one study evaluating various synthesized pyrazole derivatives, none exhibited significant antibacterial or antifungal properties at tested concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how the presence of iodine affects the biological activity of this compound compared to other halogenated derivatives:

CompoundIodine SubstituentBiological Activity
This compoundYesModerate anticancer activity; limited antimicrobial activity
7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acidYesSimilar anticancer properties; variable antimicrobial effects
Pyrazolo[1,5-a]pyridine-3-carboxylic acidNoLower reactivity; limited biological activity

Case Studies

Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various pyrazolo derivatives against human cancer cell lines (HCT-116), compounds similar to this compound demonstrated significant tumor growth inhibition. The research highlighted structure-activity relationships that suggest modifications at specific positions can enhance potency against cancer cells while maintaining selectivity for PI3 kinase inhibition .

Case Study 2: Pharmacokinetic Evaluation
Another investigation focused on pharmacokinetic profiles of pyrazolo derivatives showed that certain compounds exhibited favorable absorption and bioavailability in animal models. For example, compound 6j from a related series displayed an oral bioavailability of 41% and significant antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that structural similarities may confer beneficial pharmacokinetic properties to this compound as well .

Q & A

Q. What are the common synthetic routes for preparing 7-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid?

The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyridine scaffold. A general approach includes:

  • Iodination : Direct iodination using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., acetic acid, 80°C) to introduce the iodine substituent.
  • Enamine cyclization : Reacting 5-aminopyrazole precursors with enaminones in polar solvents like ethanol or DMF, followed by iodination .
  • Hydrolysis : Converting ester intermediates (e.g., ethyl 7-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate) to the carboxylic acid using aqueous NaOH or HCl .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Key peaks include the iodinated aromatic proton (δ 8.2–8.5 ppm) and carboxylic acid proton (broad peak at δ 12–14 ppm). Carbon signals for the iodine-bearing C7 appear at ~95–100 ppm .
  • IR spectroscopy : Absorbances for carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) and C-I bonds (500–600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What is the reactivity of the iodine substituent at position 7 in further functionalization?

The iodine atom at position 7 is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki, Sonogashira). For example:

  • SNAr : Replacement with amines or thiols using CuI or Pd catalysts in DMF at 100°C .
  • Cross-coupling : Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis to introduce aryl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for 7-iodo derivatives?

Discrepancies often arise from reaction conditions (e.g., solvent purity, temperature gradients). Mitigation strategies include:

  • Optimization : Screening solvents (DMF vs. acetonitrile) and catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).
  • In situ monitoring : Using HPLC or TLC to track intermediate formation and adjust reaction times .
  • Purification : Employing column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products .

Q. What methodologies enable the design of bioactive derivatives from this compound?

Key strategies include:

  • Amide coupling : Reacting the carboxylic acid with amines using EDCl/HOBt in DCM to generate carboxamides for pharmacological screening .
  • Heterocyclic fusion : Incorporating the core into larger scaffolds (e.g., imidazo[1,2-a]pyridines) via cyclization with aldehydes or ketones .
  • Metal complexes : Coordinating the carboxylic acid group with transition metals (e.g., Ru, Pt) to explore anticancer activity .

Q. How can researchers address challenges in characterizing complex NMR spectra of iodinated pyrazolo derivatives?

Advanced techniques are critical:

  • 2D NMR : HSQC and HMBC correlations resolve overlapping signals, particularly for aromatic protons near the iodine atom .
  • Isotopic labeling : Synthesizing ¹³C-labeled analogs to track carbon environments.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Q. What are the stability and storage recommendations for this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodehalogenation.
  • Handling : Avoid prolonged exposure to moisture (hydrolysis risk) or strong bases (decarboxylation) .

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